5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine
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Overview
Description
5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclohexane]-2-amine is a spirocyclic compound that features a unique structural motif combining a benzothiazole ring with a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclohexane]-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzothiazole derivative with a cyclohexanone derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclohexane]-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and in solvents like ethanol, acetonitrile, or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzothiazole derivatives .
Scientific Research Applications
5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclohexane]-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclohexane]-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2’-[1,3]dioxolane]
- Spiro-4H-pyran derivatives
Uniqueness
5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclohexane]-2-amine is unique due to its spirocyclic structure, which imparts distinct physicochemical properties. Compared to similar compounds, it may offer improved stability, bioavailability, and specific biological activities .
Properties
IUPAC Name |
spiro[5,7-dihydro-4H-1,3-benzothiazole-6,1'-cyclohexane]-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c13-11-14-9-4-7-12(8-10(9)15-11)5-2-1-3-6-12/h1-8H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMFBHWYJBBPEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC3=C(C2)SC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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